molecular formula C17H15ClF3N3O2 B2997049 N-(4-chlorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide CAS No. 2034478-38-9

N-(4-chlorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide

Cat. No. B2997049
CAS RN: 2034478-38-9
M. Wt: 385.77
InChI Key: SCJHCEUVGLHTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H15ClF3N3O2 and its molecular weight is 385.77. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

N-(4-chlorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide and its analogs have been synthesized and evaluated for various biological activities. These compounds have been investigated primarily for their potential as central nervous system (CNS) active agents, showing promise in therapeutic applications.

  • Antidepressant and Nootropic Activities : Thomas, Nanda, Kothapalli, and Hamane (2016) explored the synthesis of Schiff’s bases and 2-azetidinones, including compounds similar to N-(4-chlorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide. They found that certain compounds exhibited significant antidepressant and nootropic activities, indicating the potential of the 2-azetidinone skeleton as a CNS active agent (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Antimicrobial and Antitubercular Activities

Research has also focused on the antimicrobial and antitubercular activities of compounds structurally related to N-(4-chlorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide.

  • Antimicrobial and Antitubercular Potential : Chandrashekaraiah, Lingappa, Gowda, and Bhadregowda (2014) synthesized new pyrimidine-azetidinone analogues and evaluated them for their antimicrobial and antitubercular activities. These compounds were tested against various bacterial and fungal strains, as well as Mycobacterium tuberculosis, showcasing their potential as antibacterial and antitubercular agents (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Other Biological Activities

Further research has been conducted to explore a variety of biological activities of these compounds, demonstrating their versatile application in medicinal chemistry.

  • Anticancer and Anti-inflammatory Properties : Rahmouni et al. (2016) investigated novel pyrazolopyrimidines derivatives, which have structural similarities to N-(4-chlorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide, for their anticancer and anti-5-lipoxygenase activities. These compounds were screened for their cytotoxicity against different cancer cell lines and for their ability to inhibit the 5-lipoxygenase enzyme, an important target in inflammation and cancer therapy (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3N3O2/c18-12-6-4-11(5-7-12)8-22-16(25)24-9-13(10-24)26-15-3-1-2-14(23-15)17(19,20)21/h1-7,13H,8-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJHCEUVGLHTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCC2=CC=C(C=C2)Cl)OC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.